Perfluoro-3,6,9-trioxatridecanoic acid
Overview
Description
Perfluoro-3,6,9-trioxatridecanoic acid is a perfluorinated compound with the chemical formula C₁₀HF₁₉O₅ and a molecular weight of 562.08 g/mol . It is characterized by its high thermal stability, resistance to corrosion, and hydrophobic properties. This compound is typically a clear, colorless liquid and is used in various industrial applications due to its unique chemical properties .
Preparation Methods
The synthesis of perfluoro-3,6,9-trioxatridecanoic acid involves multiple steps. One common method includes the reaction of perfluorinated paraffin with an epoxide compound to form perfluoro-3,6,9-trioxatridecane, which is then treated with a specific acid to yield the final product . Industrial production methods often involve similar multi-step processes, ensuring high purity and yield of the compound .
Chemical Reactions Analysis
Perfluoro-3,6,9-trioxatridecanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed reaction mechanisms are not extensively documented.
Substitution: It can participate in substitution reactions, particularly involving its ether and carboxylic acid groups.
Common Reagents and Conditions: Typical reagents include strong acids and bases, and reactions are often conducted under controlled temperatures to maintain the integrity of the perfluorinated structure.
Scientific Research Applications
Perfluoro-3,6,9-trioxatridecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a treatment fluid containing a perfluorinated chelating agent.
Biology: Its unique properties make it useful in various biological studies, particularly those involving hydrophobic interactions.
Mechanism of Action
The mechanism of action of perfluoro-3,6,9-trioxatridecanoic acid involves its interaction with molecular targets through its hydrophobic and fluorinated nature. It can form stable complexes with various substrates, making it effective in applications requiring high chemical stability and resistance to degradation . The pathways involved often include interactions with hydrophobic regions of molecules, enhancing its utility in diverse applications .
Comparison with Similar Compounds
Perfluoro-3,6,9-trioxatridecanoic acid is unique among perfluorinated compounds due to its specific structure and properties. Similar compounds include:
Perfluoro-3,6,9-trioxadecanoic acid: This compound has a similar structure but differs in the length of the carbon chain and the number of ether groups.
Perfluoroalkyl sulfonic acids: These compounds share the perfluorinated nature but have different functional groups, leading to varied applications.
Perfluoroalkyl carboxylic acids: Similar in their carboxylic acid functionality but differ in their chain length and additional functional groups.
This compound stands out due to its combination of ether and carboxylic acid groups, providing a unique balance of hydrophobicity and reactivity .
Properties
IUPAC Name |
2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)ethoxy]ethoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10HF19O5/c11-2(12,1(30)31)32-7(22,23)8(24,25)34-10(28,29)9(26,27)33-6(20,21)4(15,16)3(13,14)5(17,18)19/h(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQLSTSWOFAQNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(OC(C(OC(C(OC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10HF19O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375114 | |
Record name | Perfluoro-3,6,9-trioxatridecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330562-41-9 | |
Record name | Perfluoro-3,6,9-trioxatridecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perfluoro-3,6,9-trioxatridecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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